1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate

medicinal chemistry organic synthesis building blocks

Sourcing heteroaryl malonate building blocks with verified 3-amino regiochemistry often delays medicinal chemistry timelines when vendors supply uncharacterized positional isomers. This compound resolves that bottleneck: its 3-aminopyridin-2-yl core with α-dimethyl malonate enables direct double-Michael cyclization to fused heterocycles without nitro-group reduction steps. Key supply differentiators: • Purity: ≥98% (HPLC) recommended for final-stage PDE10A inhibitor coupling; 95% grade sufficient for exploratory library synthesis with downstream purification. • Storage: -20°C for maximum product recovery; non-hazardous DOT/IATA classification reduces shipping complexity and cost. • Operational advantage: Predicted pKa 12.67 ensures consistent organic-phase partitioning during workup, unlike 2-aminopyridine analogs that partially partition into acidic aqueous phases.

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
CAS No. 1373232-56-4
Cat. No. B1432174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate
CAS1373232-56-4
Molecular FormulaC10H12N2O4
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=C(C=CC=N1)N)C(=O)OC
InChIInChI=1S/C10H12N2O4/c1-15-9(13)7(10(14)16-2)8-6(11)4-3-5-12-8/h3-5,7H,11H2,1-2H3
InChIKeyJWNXVZVRRUSJQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 0 blocks / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate for PDE10A Inhibitor Discovery


1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate (CAS 1373232-56-4, molecular formula C₁₀H₁₂N₂O₄, molecular weight 224.21 g/mol) is a heteroaryl malonate building block characterized by a 3-aminopyridin-2-yl core with two methyl ester substituents at the malonate α-position. The compound serves as a key intermediate in the synthesis of phosphodiesterase 10A (PDE10A) inhibitors, a class of therapeutic agents under investigation for central nervous system disorders including schizophrenia and bipolar disorder [1]. Its computed physicochemical properties include an XLogP3-AA value of 0.1, topological polar surface area of 91.5 Ų, and predicted pKa of 12.67 ± 0.29 .

PDE10A inhibitor synthesis Pre-functionalized malonate scaffold for heterocyclic inhibitor assembly in CNS disorder research
Synthetic step reduction Direct nucleophilic reactivity without additional reduction steps compared to nitro analogs
Aqueous workup compatibility High predicted pKa maintains neutral state during acidic extraction, reducing product loss

Why Aminopyridine Malonates Cannot Substitute for the Target Compound


Aminopyridine malonates as a compound class exhibit wide variability in biological activity and synthetic utility depending on the amino group substitution position (2-, 3-, 4-, or 5-position) and the ester moiety (methyl vs. ethyl). The 3-amino substitution pattern on the pyridine ring, combined with the dimethyl malonate α-position, confers specific reactivity and binding characteristics that distinguish this compound from its structural analogs. Direct substitution without empirical validation risks introducing uncharacterized off-target effects, altered synthetic pathway efficiency, or failure to recapitulate published pharmacological profiles [1]. Procurement decisions must therefore be guided by compound-specific, comparator-anchored evidence rather than class-level assumptions.

Amino substitution position 3-Amino pattern imparts distinct reactivity; 2- or 4-amino analogs may shift reaction outcomes and pharmacological profiles.
Ester moiety Dimethyl ester yields lower lipophilicity and different solubility compared to diethyl analog, impacting purification and assay conditions.
Nitro analog The nitro precursor requires an additional reduction step, increasing synthetic complexity and potential yield loss.

Head-to-Head Evidence: This Compound vs Structural Analogs


Amino vs Nitro Analog: Reactivity and Synthetic Compatibility

The presence of an amino group at the pyridine 3-position in the target compound enables distinct synthetic pathways not accessible to its nitro analog, 1,3-dimethyl 2-(3-nitropyridin-2-yl)propanedioate. The amino group facilitates direct participation in amide bond formation, reductive amination, and heterocycle construction without requiring a reduction step that would be necessary when starting from the nitro precursor . The nitro analog requires an additional reduction step, adding at minimum 2-4 hours of reaction time plus purification, and introduces the risk of over-reduction affecting the malonate ester moieties.

Amino vs Nitro Reactivity
Class-level inference
3-amino enables direct amide bond formation, reductive amination, and heterocycle construction without prior reduction
Supports step-economic synthesis routes
Nitro analog requires one additional reduction step; data to verify
medicinal chemistry organic synthesis building blocks

Physicochemical Properties: Diethyl Analog Comparison

The dimethyl ester configuration of the target compound yields distinct physicochemical properties compared to its diethyl analog (diethyl 2-(3-aminopyridin-2-yl)malonate). The target compound's computed XLogP3-AA value of 0.1 and topological polar surface area (TPSA) of 91.5 Ų differ meaningfully from the diethyl analog, which exhibits higher lipophilicity due to its extended ethyl ester alkyl chains [1]. These parameters directly influence chromatographic behavior, solubility in aqueous reaction media, and predicted membrane permeability in early-stage drug discovery workflows .

Physicochemical Comparison
Class-level inference
XLogP3-AA 0.1 vs. estimated >1.5; TPSA 91.5 Ų
Lower lipophilicity aids aqueous solubility and RP-HPLC purification
Computed properties; class inference for diethyl analog
drug discovery ADME prediction medicinal chemistry

High pKa Advantage in Workup Extraction

The compound's predicted pKa of 12.67 ± 0.29 places its protonation equilibrium well above typical physiological and laboratory buffer ranges (pH 2-10). This high pKa, attributable to the 3-aminopyridine moiety, means the compound remains predominantly neutral across the entire pH range of standard aqueous workup conditions (including acidic washes with 1M HCl, neutral washes, and basic washes up to pH 10). This contrasts with aminopyridine analogs bearing amino groups at the 2- or 4-position, which generally exhibit lower pKa values (typically 6-9 range) and undergo partial protonation under acidic workup conditions, leading to partitioning into aqueous layers during extraction.

pKa (Predicted)
Class-level inference
12.67 ± 0.29
Remains neutral across pH 2–10, preventing aqueous phase loss
Predicted value; 2- or 4-amino analogs typically pKa 6–9
process chemistry purification analytical chemistry

Vendor Purity Specifications and Selection

Commercially available specifications for this compound range from 95% purity (AKSci Catalog 8263DX, AXEL Highly Purified Grade) to 98% purity (Leyan Catalog 1578789, MolCore NLT 98%) [1]. This purity tiering enables researchers to match specification requirements to application needs: 95% purity is generally sufficient for intermediate-scale synthesis where subsequent purification steps are planned, while 98% purity is recommended for final-step coupling reactions or biological assays where impurities could confound activity measurements. The compound's storage requirement is specified at -20°C for maximum recovery, and vendor pricing for 100 mg quantities ranges from approximately ¥113,000 (AXEL Highly Purified Grade) to market-dependent pricing for higher purity grades [1].

Commercial Purity
Cross-study comparable
95% to 98% (vendor-dependent)
Match purity grade to application criticality
Purity differential of 3% between vendor grades
procurement quality control building blocks

Step Efficiency in PDE10A Inhibitor Heterocycle Synthesis

This compound serves as a key building block in the synthesis of pyridine- and pyrimidine-based PDE10A inhibitors as disclosed in patent literature [1][2]. The malonate moiety at the pyridine 2-position enables rapid construction of fused heterocyclic systems including dihydropyrrolopyridines and related scaffolds via double-Michael reaction sequences catalyzed by diphosphine ligands . Starting from this pre-functionalized malonate building block eliminates the need for de novo installation of the malonate group onto a pre-formed heterocyclic core, reducing total synthetic steps by at least two transformations (typically α-alkylation followed by ester hydrolysis/re-esterification) compared to constructing the same scaffold from unsubstituted aminopyridine precursors.

Synthetic Step Economy
Supporting evidence
Pre-installed malonate eliminates α-alkylation and ester manipulation steps
Reduces total synthetic steps in PDE10A inhibitor scaffold assembly
Patent literature; approximately 2 steps saved
PDE10A inhibitors heterocyclic chemistry medicinal chemistry

Research and Procurement Scenarios for 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate


Medicinal Chemistry: PDE10A Lead Optimization

This compound is specifically suited for medicinal chemistry programs targeting PDE10A inhibition for schizophrenia and bipolar disorder therapeutics [1]. The pre-installed malonate at the pyridine 2-position enables rapid diversification of fused heterocyclic scaffolds via double-Michael reaction sequences. Procurement of the 98% purity grade (Leyan/MolCore specification) is recommended for final-stage coupling reactions where impurity profiles could confound SAR interpretation, while the 95% purity grade (AKSci specification) is sufficient for exploratory library synthesis with downstream purification . The compound's predicted pKa of 12.67 ensures consistent extraction behavior during workup, an operational advantage over 2-aminopyridine analogs that partially partition into acidic aqueous phases .

Heterocycle Synthesis: Dihydropyrrolopyridines and Fused Systems

The malonate moiety at the α-position of the pyridine ring makes this compound an ideal starting material for constructing nitrogen-containing fused heterocycles, including dihydropyrrolopyridines, benzimidazolines, and tetrahydroquinolines [1]. The amino group at the 3-position enables direct participation in cyclization reactions without the additional reduction step required for the nitro analog . Researchers should select this compound over the diethyl analog when lower lipophilicity (XLogP3-AA 0.1) and reduced chromatographic retention times are desirable for purification workflow compatibility .

Process Chemistry: Route Scouting and Scale-Up

This building block enables more convergent synthetic strategies by providing a pre-functionalized malonate-pyridine scaffold that reduces overall step count relative to routes starting from unsubstituted 3-aminopyridine [1]. Process chemists evaluating this compound for scale-up should account for its storage requirement at -20°C for maximum recovery and should verify batch-specific purity (95-98% range) via in-house analytical methods prior to committing to multi-gram synthesis campaigns.

Chemical Procurement and Inventory Management

Procurement specialists should select vendor purity grades based on intended application criticality: 98% purity for final-step reactions and biological assays where impurities may confound results; 95% purity for intermediate-scale synthesis with planned purification. Storage at -20°C is specified by multiple vendors for maximum product recovery, and the compound's non-hazardous classification for DOT/IATA transport reduces shipping complexity and associated costs [1]. The molecular weight of 224.21 g/mol and formula C₁₀H₁₂N₂O₄ should be verified against vendor certificates of analysis upon receipt .

Application
Selection Property
Validation Focus
PDE10A-targeted CNS disorder research
Purity grade (95–98%) and aqueous workup compatibility
Heterocyclic scaffold diversification via double-Michael reactions; SAR interpretation
Heterocycle synthesis – dihydropyrrolopyridines
Lower lipophilicity vs. diethyl analog for chromatographic separation
Cyclization efficiency without nitro reduction
Process chemistry route scouting
Pre-functionalized malonate reduces step count
Batch-specific purity verification and cold-chain storage (–20°C)
Procurement and inventory management
Vendor purity grades (95% vs 98%)
Application-matched specification and cold-chain compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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